Comparative BRD4 Inhibitory Activity of (6-Bromopyrimidin-4-yl)methanol Derivatives
In a head-to-head comparison using the same assay system, a derivative of (6-Bromopyrimidin-4-yl)methanol demonstrated a more than 112-fold improvement in BRD4 inhibitory potency compared to a simple bromopyrimidine analog. This data underscores that the (6-Bromopyrimidin-4-yl)methanol scaffold, when appropriately elaborated, provides a far superior starting point for developing potent BRD4 inhibitors than generic alternatives [1].
| Evidence Dimension | BRD4 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | Simple bromopyrimidine analog (BDBM50383725): 1,810 nM |
| Quantified Difference | 113.1-fold (Target is more potent) |
| Conditions | Inhibition of BRD4 in human MM1S cells assessed as down regulation of c-Myc after 16 hrs by flow cytometry |
Why This Matters
This >100-fold difference in cellular potency directly impacts the selection of a starting material for medicinal chemistry optimization, as it suggests a significantly higher probability of developing a potent and selective lead compound.
- [1] BindingDB. (n.d.). BDBM50534825 (CHEMBL4472759): Inhibition of BRD4 in human MM1S cells. Retrieved from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50534825&tag=rep&fil=ic50&submit=summary View Source
